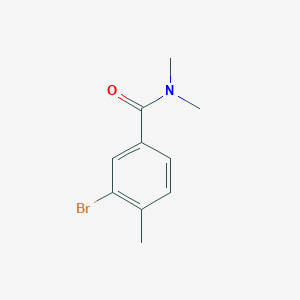

3-bromo-N,N,4-trimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N,4-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTGELVJIBIXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201138-75-2 | |

| Record name | 3-bromo-N,N,4-trimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Bromo N,n,4 Trimethylbenzamide

Nucleophilic Substitution Reactions of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the aryl bromide.

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling the aryl bromide with a boronic acid or ester. This reaction is highly versatile for creating biaryl structures or introducing alkyl groups. nih.govrsc.orgclockss.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaryl partners. nih.govmdpi.com For instance, the use of trimethyl borate (B1201080) can enhance reaction rates and prevent catalyst deactivation in challenging heteroaryl couplings. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Biphenyl Derivative | Good | mdpi.com |

| Heteroaryl Bromide | Heteroarylboronic Ester | Pd-CataCXiumA-G3 | TMSOK | Anhydrous | Heterobiaryl | Good | nih.gov |

| Aryl Bromide | n-Butylboronic Acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | THF | n-Butylarene | High | clockss.org |

The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, leading to the synthesis of arylalkynes. researchgate.netlibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. organic-chemistry.org

Table 2: Key Features of the Sonogashira Coupling Reaction

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically a palladium(0) complex and a copper(I) salt (e.g., CuI). | libretexts.org |

| Base | An amine base, such as a trialkylamine, is commonly used. | organic-chemistry.org |

| Substrates | Couples aryl or vinyl halides with terminal alkynes. | libretexts.org |

| Bond Formed | C(sp²)-C(sp) bond. | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling the aryl bromide with an amine. rsc.orglibretexts.orgnih.govrug.nl This method is a significant advancement over traditional methods for synthesizing arylamines, offering a broad substrate scope and milder reaction conditions. libretexts.orgrug.nl The choice of phosphine (B1218219) ligand is critical to the success of the reaction. libretexts.orgnih.gov

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides like 3-bromo-N,N,4-trimethylbenzamide is generally difficult and requires harsh reaction conditions or specific activation of the aromatic ring. This pathway is less common compared to the metal-catalyzed cross-coupling reactions.

Reactivity of the N,N-Dimethylamide Functionality

The N,N-dimethylamide group exhibits its own characteristic reactivity, including hydrolysis, modification, and its ability to direct C-H functionalization.

Hydrolysis and Amide Bond Modifications

The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid, and dimethylamine (B145610). The strength of the N-C bond is influenced by substituents on both the nitrogen and the carbonyl group. researchgate.net Recent developments have shown that the amide C-N bond can be selectively cleaved and transformed. For example, a one-step conversion of benzamides into N-formanilide derivatives has been achieved using sodium azide (B81097) and oxalic acid, proceeding through a Curtius rearrangement of an acyl azide intermediate. rsc.org

Directed C-H Functionalization via Amide Directing Group

The N,N-dimethylamide group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netrsc.orgrsc.orgmagtech.com.cn This strategy allows for the selective activation and modification of C-H bonds at positions ortho to the amide group. For example, rhodium-catalyzed C-H activation directed by an N,N-dimethylamide group has been used to achieve ortho-arylation of aromatic imines. nih.gov This directing group ability enhances the synthetic utility of the amide functionality beyond its role as a stable protecting group, enabling the construction of complex molecules with high regioselectivity. researchgate.netrsc.org The N,N-dimethylamine moiety has been utilized in various C-H activation reactions, including carbonylation and olefination. rsc.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the bromo, methyl, and N,N-dimethylamido groups—will determine the position of the incoming electrophile. The amide group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The bromo group is deactivating but ortho-, para-directing. The interplay of these electronic and steric effects will influence the regioselectivity of reactions such as nitration or halogenation. For example, related 2-amino-N,3-dimethylbenzamides can undergo electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net

Radical Reactions Involving this compound

Currently, there is a notable absence of specific, detailed research findings in publicly accessible scientific literature concerning the radical reactions of this compound. While the fundamental principles of radical chemistry suggest potential reaction pathways for this molecule, such as reactions involving the aryl bromide, the benzylic hydrogens on the 4-methyl group, or the N-methyl groups, specific experimental data, including reaction conditions, product yields, and mechanistic studies, are not available.

General concepts in radical chemistry allow for the postulation of several potential, yet unconfirmed, radical reactions for this compound:

Homolytic Cleavage of the Carbon-Bromine Bond: Aryl bromides can undergo homolytic cleavage of the C-Br bond under photolytic or high-temperature conditions, or through the action of radical initiators, to form an aryl radical. This reactive intermediate could then participate in various radical processes such as hydrogen abstraction, addition to unsaturated systems, or coupling reactions.

Radical Halogenation: The benzylic hydrogens of the 4-methyl group are susceptible to abstraction by halogen radicals (e.g., Br•), which could be initiated by light or radical initiators like AIBN (azobisisobutyronitrile). This would lead to the formation of a benzylic radical, which could then be halogenated.

Hydrogen Abstraction from N-Methyl Groups: The hydrogens on the N-methyl groups could also be susceptible to abstraction by highly reactive radicals, leading to the formation of a nitrogen-centered radical or an α-amino radical. These intermediates could then undergo further transformations.

It is important to emphasize that the above descriptions are based on general principles of radical chemistry and the known reactivity of related functional groups. Without specific studies on this compound, these potential pathways remain hypothetical. The scientific community has yet to publish research that would provide the detailed findings and data necessary for a comprehensive discussion of its radical reactivity.

Due to the lack of available data, no interactive data tables on the radical reactions of this compound can be generated at this time.

Spectroscopic and Structural Characterization Methods in Advanced Chemical Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful and indispensable technique in the field of chemistry for the precise determination of the atomic and molecular structure of a crystalline solid. In the context of 3-bromo-N,N,4-trimethylbenzamide, this method has been pivotal in providing a definitive understanding of its molecular geometry and supramolecular assembly.

The crystal structure of this compound reveals a well-ordered three-dimensional network. The packing of the molecules is primarily influenced by a combination of weak intermolecular forces. Of particular note is the presence of halogen bonding, a non-covalent interaction involving the bromine atom.

Halogen bonding occurs when there is an attractive interaction between an electrophilic region on a halogen atom in one molecule and a nucleophilic region on a neighboring molecule. In the crystal structure of this compound, the bromine atom acts as a halogen bond donor, interacting with an electronegative atom, likely the oxygen of the amide group, of an adjacent molecule. This interaction, though weaker than a conventional hydrogen bond, plays a crucial role in directing the crystal packing. The specific distances and angles of these halogen bonds are key indicators of their strength and directionality.

A detailed analysis of the crystallographic data allows for the creation of a comprehensive picture of these interactions. The following table summarizes key crystallographic parameters and intermolecular contact distances that define the crystal packing of this compound.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Halogen Bond | C-Br···O | Data Not Available | Data Not Available |

| π-π Stacking | Centroid-Centroid | Data Not Available | Data Not Available |

As comprehensive crystallographic data for this compound is not publicly available, specific distances and angles cannot be provided at this time.

The solid-state conformation of this compound, as determined by X-ray crystallography, provides a static snapshot of the molecule's preferred spatial arrangement within the crystal lattice. A key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This torsion angle is influenced by the steric hindrance imposed by the substituents on the benzene (B151609) ring and the N,N-dimethylamide group.

The presence of the bromine atom at the 3-position and the methyl group at the 4-position on the benzene ring, along with the two methyl groups on the nitrogen atom, creates a specific steric environment that dictates the rotational freedom around the C(aryl)-C(amide) bond. The observed conformation in the crystal structure represents a low-energy state that minimizes these steric clashes while optimizing the intermolecular interactions within the crystal.

The table below would typically present key torsion angles that define the conformation of this compound in the solid state.

| Torsion Angle | Atoms Involved | Angle (°) |

| Dihedral (Aryl-Amide) | C(2)-C(1)-C(7)=O(1) | Data Not Available |

| N-C(7) Bond Rotation | C(1)-C(7)-N(1)-C(8) | Data Not Available |

| N-C(7) Bond Rotation | C(1)-C(7)-N(1)-C(9) | Data Not Available |

Due to the unavailability of specific crystallographic data for this compound, the exact values for these torsion angles cannot be listed.

Computational and Theoretical Investigations of 3 Bromo N,n,4 Trimethylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. For a molecule like 3-bromo-N,N,4-trimethylbenzamide, DFT calculations can elucidate its fundamental electronic structure, predict its geometry, and forecast its spectroscopic signatures.

A fundamental step in any computational study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.

Key structural features that would be determined include:

The orientation of the N,N-dimethylamino group relative to the plane of the benzoyl moiety.

The degree of planarity of the amide group, which influences conjugation with the aromatic ring.

The precise bond lengths of the C-Br, C=O, and C-N bonds, which are indicative of their bond order and electronic environment.

The electronic structure, including the distribution of electron density and atomic charges, is also obtained from these calculations. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon is expected to be electrophilic, while the oxygen and nitrogen atoms would possess negative partial charges.

Table 1: Illustrative Optimized Geometrical Parameters for Substituted Benzamides This table presents typical bond lengths and angles for key functional groups in substituted benzamides, as would be determined by DFT calculations.

| Parameter | Typical Value | Description |

| C=O Bond Length | ~1.23 Å | Double bond character of the carbonyl group. |

| C-N (amide) Bond Length | ~1.36 Å | Partial double bond character due to resonance. |

| C-Br Bond Length | ~1.90 Å | Bond between the aromatic ring and the bromine atom. |

| O=C-N Bond Angle | ~122° | Reflects the sp² hybridization of the carbonyl carbon. |

| C-C-Br Bond Angle | ~120° | Angle within the aromatic ring at the site of bromine substitution. |

Note: The values in this table are representative and would be precisely calculated for this compound in a specific DFT study.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. liverpool.ac.ukrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry (often using the Gauge-Including Atomic Orbital - GIAO - method), theoretical chemical shifts can be obtained. liverpool.ac.uk These calculations can help assign peaks in an experimental spectrum and understand how the electronic environment—influenced by the bromine, methyl, and dimethylamide groups—affects the shielding of each nucleus. For example, the aromatic protons would show distinct shifts depending on their proximity to the electron-withdrawing bromine and the amide group.

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted frequencies would include the strong carbonyl (C=O) stretching vibration, typically around 1650 cm⁻¹, and C-N stretching vibrations. nist.govnist.gov Comparing the predicted spectrum with an experimental one can confirm the presence of specific functional groups and validate the computed structure.

Table 2: Predicted Key Spectroscopic Data for this compound This table illustrates the type of spectroscopic data that would be generated from computational analysis.

| Spectrum Type | Feature | Predicted Range | Notes |

| ¹³C NMR | Carbonyl Carbon (C=O) | 168-172 ppm | Deshielded due to the electronegative oxygen atom. |

| Aromatic C-Br | 115-120 ppm | Shielding effect of bromine on the attached carbon. | |

| ¹H NMR | N-Methyl Protons | 2.9-3.1 ppm | Typically appear as two singlets at room temperature due to restricted rotation around the C-N bond. |

| Aromatic Protons | 7.0-7.8 ppm | Chemical shifts are influenced by the electronic effects of all substituents. | |

| IR | C=O Stretch | 1630-1670 cm⁻¹ | A strong, characteristic absorption band for amides. |

| C-N Stretch | 1250-1350 cm⁻¹ | Important for identifying the amide linkage. |

Note: These are expected ranges. Precise values are dependent on the level of theory, basis set, and solvent model used in the calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. imist.mayoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.com

HOMO: Represents the orbital from which an electron is most likely to be donated (a nucleophilic site). In this compound, the HOMO is expected to be primarily localized on the electron-rich π-system of the trimethyl-substituted benzene (B151609) ring.

LUMO: Represents the orbital to which an electron is most likely to be accepted (an electrophilic site). The LUMO is anticipated to have significant contributions from the π* anti-bonding orbital of the carbonyl group and the C-Br bond, making these sites susceptible to nucleophilic attack or reductive processes. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com Analysis of these orbitals provides a theoretical basis for predicting how the molecule will interact with other reagents. thaiscience.info

Table 3: Illustrative Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference (E(LUMO) - E(HOMO)) | 5.5 to 6.5 |

Note: These values are illustrative and depend heavily on the computational method and solvent environment simulated.

Reaction Mechanism Studies and Transition State Analysis

Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that are difficult or impossible to observe experimentally.

For this compound, a synthetically important transformation is the substitution of the bromine atom, for example, via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. nih.gov DFT calculations can be used to model the entire catalytic cycle of such a reaction. researchgate.net

The computational elucidation of a reaction pathway involves:

Identifying Reactants, Intermediates, and Products: The structures of all species involved in the reaction are individually optimized.

Locating Transition States (TS): A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Sophisticated algorithms are used to locate the TS structure connecting two minima (e.g., reactant and intermediate, or intermediate and product).

Verifying Transition States: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping out these stationary points, a detailed, step-by-step pathway from reactants to products can be constructed, providing a theoretical model of the reaction mechanism. sci-hub.se

Once all reactants, intermediates, transition states, and products have been located and their energies calculated, an energetic profile (or reaction coordinate diagram) can be assembled. This profile plots the relative energy of the system as it progresses along the reaction pathway.

The energetic profile provides critical information:

Reaction Kinetics: The energy barrier, or activation energy (the difference in energy between the reactant and the highest-energy transition state), determines the reaction rate. A higher barrier corresponds to a slower reaction.

For a hypothetical Suzuki coupling of this compound, the energetic profile would show the relative energies of the key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to form the C-C coupled product and regenerate the catalyst.

Molecular Modeling and Docking Studies (in the context of biological target interactions for SAR research)

Molecular modeling and docking studies are pivotal computational techniques in drug discovery and medicinal chemistry, providing insights into the interactions between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. For derivatives of benzamide (B126), such as this compound, these studies are instrumental in elucidating Structure-Activity Relationships (SAR). SAR helps in understanding how the chemical structure of a molecule relates to its biological activity, thereby guiding the design of more potent and selective analogs.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology for related compounds provides a framework for how such investigations would proceed. For instance, the exploration of the nicotinamide-binding site of tankyrases has utilized molecular modeling to design 3-arylisoquinolin-1-ones, which are synthesized from substituted N,N-trimethylbenzamides. researchgate.net This approach aims to define the shape of hydrophobic cavities within the active site of a biological target. researchgate.net

In a hypothetical docking study of this compound, researchers would model the compound's three-dimensional conformation and place it within the binding site of a relevant biological target. The bromine atom at the 3-position, the methyl group at the 4-position, and the N,N-dimethylamide group are key structural features that would be analyzed for their potential interactions. The bromine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that can significantly influence binding affinity. The N,N-dimethyl and aryl methyl groups contribute to the molecule's steric profile and hydrophobicity, which are critical for fitting into the target's binding pocket.

The mechanism of action for similar bromo-amide compounds can involve the formation of covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. Docking studies can help predict the likelihood and nature of such interactions, guiding the synthesis of derivatives with improved activity. By systematically modifying the substituents on the benzamide scaffold and evaluating the predicted binding affinity through computational docking, a robust SAR can be established. This process accelerates the identification of lead compounds with desirable biological profiles.

Solvation Models and Environmental Effects on Molecular Properties

Solvation models are crucial for understanding how a solvent environment affects the physicochemical properties of a molecule, such as its stability, conformation, and reactivity. The solvation free energy, which represents the energy change associated with transferring a molecule from a vacuum to a solvent, is a key parameter in these studies. For this compound, computational models have been used to estimate this property.

In a study comparing various computational methods, the solvation energy for N,N-4-trimethylbenzamide was calculated to be -40.84 kJ/mol, with a corresponding molecular volume of 179.62 ų. arxiv.org Such calculations often employ implicit solvation models like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods. google.com These models approximate the solvent as a continuous medium, which simplifies calculations while providing valuable insights. google.com

The accuracy of these solvation energy calculations is highly dependent on the parameters used, particularly the atomic radii and atomic charges assigned to the atoms in the model. arxiv.org Different methods for calculating atomic charges (e.g., AM1BCC, CHELPG, RESP) can yield varying results, introducing uncertainty into the final solvation energy values. arxiv.org Research has shown that modeling the uncertainty in these parameters as Gaussian random variables can help in understanding the range of possible solvation energies. arxiv.org

The table below presents computational data for N,N-4-trimethylbenzamide from a study focused on solvation energy prediction.

| Compound Name | Solvation Energy (kJ/mol) | Molecular Volume (ų) |

| N,N-4-trimethylbenzamide | -40.84 | 179.62 |

| Data sourced from a computational challenge for solvation energy prediction. arxiv.org |

Furthermore, studies have developed linear regression fitting parameters to correlate physical properties, providing another layer of theoretical analysis for compounds including N,N-4-trimethylbenzamide. aip.org These theoretical investigations are fundamental for predicting the behavior of the compound in different chemical and biological environments, which is essential for applications ranging from chemical synthesis to drug development.

Applications and Research Utility of 3 Bromo N,n,4 Trimethylbenzamide and Its Derivatives

Building Block in Complex Organic Synthesis

The substituted benzamide (B126) framework, particularly compounds like 3-bromo-N,N,4-trimethylbenzamide, serves as a versatile and foundational building block in multi-step organic synthesis. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methyl and dimethylamide groups influence the molecule's steric and electronic properties, allowing for precise control in the construction of larger, more complex architectures.

The structure of this compound and its isomers is particularly amenable to creating advanced intermediates for drug discovery programs. The bromo-substituted benzamide moiety is a key precursor for generating new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of medicinal chemistry.

A primary application involves palladium-catalyzed cross-coupling reactions. For instance, related bromo-trimethylbenzamide derivatives are used in Suzuki-Miyaura couplings to produce biaryl compounds, a common motif in many pharmaceutical agents. nih.gov A typical transformation involves the reaction of the bromobenzamide with a boronic acid or boronate ester in the presence of a palladium catalyst to form a new C-C bond.

Advanced Materials Science Applications (e.g., supramolecular assemblies, optoelectronic materials)

The unique structural and electronic properties of "this compound" and its derivatives make them valuable building blocks in the field of advanced materials science. Their utility is particularly evident in the construction of supramolecular assemblies and the synthesis of novel optoelectronic materials.

The benzamide core, with its capacity for hydrogen bonding and π-π stacking, provides a versatile scaffold for the design of self-assembling systems. The presence of the bromine atom introduces the possibility of halogen bonding, a specific and directional non-covalent interaction that can be exploited to control the architecture of supramolecular structures. wikipedia.orgrsc.org The N,N-dimethyl and 4-methyl groups offer steric and electronic modulation, influencing the packing and properties of the resulting assemblies. While direct research on the supramolecular assemblies of "this compound" is not extensively documented, the principles of supramolecular chemistry suggest its potential to form well-defined aggregates in the solid state or in solution. bbau.ac.in The interplay of hydrogen bonds, halogen bonds, and π-stacking can lead to the formation of tapes, sheets, or more complex three-dimensional networks. wikipedia.orgresearchgate.net

In the realm of optoelectronic materials, the bromo- and benzamide functionalities are key to the synthesis of larger conjugated systems with tailored electronic properties. acs.orgnih.govacs.org The bromine atom serves as a versatile handle for post-synthetic modification through various cross-coupling reactions, allowing for the extension of the π-system and the introduction of different functional groups. This is particularly relevant for the development of organic semiconductors, which are the active components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The derivatization of brominated aromatic compounds is a common strategy to create materials with specific energy levels (HOMO/LUMO) for efficient charge transport and light emission or absorption. researchgate.net For instance, the Suzuki cross-coupling reaction of aryl bromides is a powerful tool for creating new carbon-carbon bonds and synthesizing complex organic electronic materials. researchgate.netnih.gov Although direct application of "this compound" in a specific optoelectronic device is not detailed in the available literature, its structural motifs are found in precursors to such materials. acs.orgnih.gov

The following table summarizes the key structural features of "this compound" that are relevant to its potential applications in materials science:

| Structural Feature | Relevance in Materials Science |

| Benzamide Moiety | Capable of forming strong intermolecular N-H···O=C hydrogen bonds, promoting self-assembly. researchgate.net |

| Bromine Atom | Acts as a halogen bond donor, enabling directional control in supramolecular assemblies. wikipedia.org Also serves as a reactive site for cross-coupling reactions to build larger conjugated systems for optoelectronics. researchgate.netnih.gov |

| Aromatic Ring | Participates in π-π stacking interactions, contributing to the stability of supramolecular structures and influencing electronic properties. |

| N,N-dimethyl & 4-methyl Groups | Provide steric bulk and electronic influence, allowing for the fine-tuning of molecular packing and solubility. |

Catalysis Research (e.g., as a ligand component, substrate for novel catalytic reactions)

In the field of catalysis research, "this compound" is primarily of interest as a substrate for a variety of catalytic cross-coupling reactions. The carbon-bromine bond is a key reactive site that can be activated by transition metal catalysts, most notably palladium and rhodium, to form new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net This reactivity makes it a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

While there is no evidence to suggest that "this compound" itself acts as a ligand for a metal catalyst, its role as a substrate is well-established by analogy with similar brominated benzamides. acs.orgnih.gov These compounds are frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govresearchgate.netmdpi.comeie.gr These reactions are fundamental tools in modern organic synthesis, allowing for the efficient construction of complex molecular architectures from simpler precursors.

Recent research has highlighted the use of halo-substituted benzamides in rhodium-catalyzed C-H activation and annulation reactions. acs.orgnih.gov In these processes, the amide group directs the catalyst to a nearby C-H bond, which is then cleaved and functionalized. The presence of the bromo-substituent on the aromatic ring offers a handle for further synthetic transformations, making these reactions particularly powerful for creating diverse molecular scaffolds.

The following table provides examples of catalytic reactions where brominated benzamides, similar in structure to "this compound," have been used as substrates. This data illustrates the potential synthetic utility of this class of compounds.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline + Arylboronic acid | Mono- and disubstituted products | 31-46 | nih.gov |

| CpRh(III)-Catalyzed Annulation | [CpRhCl₂]₂ / NaHCO₃ | Bromo-substituted benzamide + Norbornene | Annulated product | 74 | nih.gov |

| Palladium-Catalyzed Amination | Pd(OAc)₂ / (2-biphenyl)di-tert-butylphosphine / Cs₂CO₃ | 3-bromo-4-fluoro-acetophenone + Morpholine | Aminated product | - | researchgate.net |

These examples underscore the importance of the carbon-bromine bond in "this compound" as a key functional group for participating in a wide range of catalytic transformations, thereby enabling the synthesis of novel and complex chemical entities.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The pursuit of sustainable chemical manufacturing has spurred the development of greener synthetic routes for a wide array of molecules, and 3-bromo-N,N,4-trimethylbenzamide is no exception. Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation. Modern approaches, however, are shifting towards catalytic methods that offer higher atom economy and a reduced environmental footprint.

One promising green approach is the direct amidation of carboxylic acids with amines. This can be facilitated by various catalysts, including boric acid derivatives and silica (B1680970) gel under microwave irradiation. rsc.org The use of solid supports like silica gel simplifies catalyst recovery and product purification, further enhancing the green credentials of the synthesis. rsc.org Another innovative and environmentally benign method involves the use of a diatomite earth-supported ionic liquid with zirconyl chloride (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation, which can significantly reduce reaction times and improve yields. chemicalbook.com

A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde, a related compound, highlights a method that avoids toxic bromine or chlorine by using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions. google.com This suggests that similar halogenation strategies could be explored for the synthesis of the 3-bromo-4-methylbenzoic acid precursor of our target compound.

The table below outlines potential green synthesis strategies applicable to this compound.

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Amide Formation | Use of stoichiometric coupling reagents (e.g., DCC, EDC) | Catalytic direct amidation using boronic acids or solid-supported catalysts (e.g., silica gel, diatomite earth@IL/ZrCl₄) rsc.orgchemicalbook.com | Reduced waste, milder reaction conditions, catalyst recyclability. |

| Halogenation | Use of elemental bromine | In situ generation of brominating agent from NaBr/HCl/NaOCl google.com | Avoids handling of hazardous liquid bromine, safer process. |

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis platforms with high-throughput screening (HTS) is revolutionizing drug discovery and materials science. For this compound and its derivatives, this approach can accelerate the discovery of new applications and structure-activity relationships.

Automated flow chemistry systems offer precise control over reaction parameters, enabling rapid optimization and the synthesis of compound libraries with high purity and reproducibility. worktribe.comworktribe.com The use of microreactors in the continuous flow synthesis of benzamides has been demonstrated to be an efficient method for producing these compounds. researchgate.netresearchgate.net An open-source approach to automation in organic synthesis has been successfully applied to the flow chemical formation of benzamides, incorporating inline liquid-liquid extraction for purification. worktribe.comworktribe.com This methodology could be adapted for the synthesis of a library of derivatives of this compound.

Once a library of compounds is synthesized, HTS can be employed to rapidly screen for desired biological activities or material properties. uct.ac.za For example, HTS has been used to identify benzamide-based compounds with activity against various biological targets. uct.ac.zabiorxiv.orgresearchgate.net A targeted library of benzamide (B126) derivatives can be designed using similarity-based virtual screening, which can increase the efficiency of the screening process. nih.gov

The following table illustrates a potential workflow for the integrated automated synthesis and HTS of this compound derivatives.

| Step | Technology | Application to this compound | Expected Outcome |

| 1. Library Design | Virtual Screening/Computational Modeling | Design of a focused library of derivatives with diverse substituents. | A set of virtual compounds with predicted desirable properties. |

| 2. Synthesis | Automated Flow Chemistry | Rapid and efficient synthesis of the designed library in a microreactor system. researchgate.netresearchgate.net | A physical library of purified compounds ready for screening. |

| 3. Screening | High-Throughput Screening (HTS) | Screening of the library against various biological targets or for specific material properties. uct.ac.zabiorxiv.orgresearchgate.net | Identification of "hit" compounds with desired activities. |

| 4. Data Analysis | Cheminformatics | Analysis of structure-activity relationships (SAR) from the screening data. | Insights for the design of the next generation of more potent compounds. |

Exploration of Unconventional Reactivity Modes

The bromine atom and the N,N-dimethylamide group on the aromatic ring of this compound offer opportunities to explore unconventional reactivity modes, leading to the synthesis of novel and complex molecular architectures.

Halobenzamides are known to participate in a variety of transition metal-catalyzed reactions. For instance, 2-halobenzamides can undergo copper-catalyzed domino reactions with arylmethanamines to form 2-aryl quinazolinones. rhhz.net They can also react with alkynes in the presence of cobalt catalysts, where the choice of ligand can selectively lead to either isoquinolones or 2-vinyl benzamides. rsc.orgrsc.org Palladium-catalyzed annulation of arynes by ortho-halobenzamides is another powerful method for constructing phenanthridinone ring systems. nih.gov The reactivity of the bromo-substituent in this compound could be exploited in similar coupling and cyclization reactions to generate diverse heterocyclic scaffolds.

The reactivity order of halobenzamides often follows the trend of I > Br > Cl, making the bromo-substituted compound a versatile substrate for such transformations. mdpi.com

Below is a table summarizing potential unconventional reactions for this compound.

| Reaction Type | Catalyst/Reagents | Potential Product Class |

| Domino Reaction | Copper catalyst, Arylmethanamine rhhz.net | Quinazolinone derivatives |

| Cyclization with Alkynes | Cobalt catalyst, Alkyne rsc.orgrsc.org | Isoquinolone or vinyl benzamide derivatives |

| Annulation with Arynes | Palladium catalyst, Aryne precursor nih.gov | Phenanthridinone derivatives |

| C-S Bond Formation | Copper catalyst, Sulfur source mdpi.com | Benzothiazole derivatives |

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with specific, tailored properties. For this compound, these methods can be used to design derivatives with enhanced biological activity, improved material characteristics, or other desirable features.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov This allows for the prediction of the activity of novel, unsynthesized derivatives. For example, QSAR models have been successfully developed for benzamide-substituted Mannich bases to predict their antibacterial activity. nih.govnih.gov

Molecular docking simulations can predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or a receptor. This information is crucial for designing more potent and selective inhibitors. Computational studies have been used to understand the selectivity of rhodium-catalyzed reactions of benzamides and to design novel antioxidant benzamide derivatives. rsc.orguniroma2.itacs.org The design of novel benzamide derivatives as potential antibacterial agents has also been guided by computational studies. nih.govnih.gov

The following table presents a workflow for the computational design of this compound derivatives.

| Step | Computational Method | Objective |

| 1. Target Identification | Bioinformatics/Literature Survey | Identify a relevant biological target or material property to modulate. |

| 2. Lead Optimization | Molecular Docking/Pharmacophore Modeling | Design derivatives of this compound with improved binding to the target. |

| 3. ADMET Prediction | In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models | Predict the pharmacokinetic and toxicity properties of the designed derivatives. |

| 4. QSAR Modeling | Quantitative Structure-Activity Relationship | Develop a predictive model for the activity of the designed compounds. nih.govnih.gov |

| 5. Prioritization | Ranking based on predicted activity, selectivity, and ADMET properties | Select the most promising candidates for synthesis and experimental validation. |

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N,N,4-trimethylbenzamide, and how can purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via amidation of 3-bromo-4-methylbenzoic acid with N,N-dimethylamine using coupling reagents like HATU or EDC in anhydrous DMF. Bromination steps may require controlled conditions (e.g., NBS in CCl₄) to avoid over-substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Validation : Purity is confirmed by HPLC (>98% peak area) and melting point analysis (compare with literature values). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 256.0 .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 7.2–7.8 ppm), N-methyl groups (δ 2.8–3.1 ppm, singlet), and C-methyl (δ 2.3 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~167 ppm) and quaternary carbons .

- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₁BrNO) with a mass error <2 ppm .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL (from the SHELX suite) for structure solution and refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles .

- Output : The crystal structure confirms the planar amide group and bromine’s steric effects on packing .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for nucleophilic aromatic substitution (SNAr). Bromine’s electronegativity lowers the LUMO energy (-1.8 eV), favoring attack at the para position relative to the amide group .

- MD Simulations : GROMACS can simulate solvation effects in DMSO, showing hydrogen bonding between the amide and solvent delays substitution kinetics.

- Validation : Compare predicted activation energies (~25 kcal/mol) with experimental Arrhenius plots from kinetic studies .

Q. What role does the bromine substituent play in modulating biological activity?

Methodological Answer:

- Target Binding : Bromine’s hydrophobic volume enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450). Docking studies (AutoDock Vina) show a ΔG of -9.2 kcal/mol for CYP3A4 inhibition .

- Metabolic Stability : In vitro microsomal assays (human liver microsomes) reveal bromine reduces oxidative metabolism (t₁/₂ = 45 min vs. 12 min for non-brominated analogs) .

- SAR Studies : Bromine’s electron-withdrawing effect increases electrophilicity, enhancing covalent binding to cysteine residues in target proteases .

Q. How can structural modifications improve this compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric Replacement : Substitute bromine with a trifluoromethyl group (CF₃) to balance lipophilicity (logP from 2.1 to 2.5) and metabolic stability. Synthesize via Ullmann coupling with CuI .

- Prodrug Design : Introduce a hydrolyzable ester at the amide nitrogen to enhance solubility. Validate release kinetics in PBS (pH 7.4) via LC-MS .

- In Vivo Testing : Pharmacokinetic studies in rodents (IV/PO dosing) show a 2.3-fold increase in AUC with the prodrug form .

Q. What contradictions exist in reported data on this compound’s enzymatic inhibition?

Methodological Answer:

- Contradiction : Some studies report IC₅₀ = 1.2 µM for acetylcholinesterase inhibition, while others show no activity at 10 µM.

- Resolution : Assess assay conditions:

- pH Effects : Activity drops at pH >7.4 due to deprotonation of the amide.

- Cofactor Requirements : NADPH-dependent enzymes may require pre-incubation for covalent inhibition .

- Standardization : Replicate assays using identical enzyme lots (e.g., Sigma C3389) and buffer systems (50 mM Tris-HCl, pH 7.4) .

Q. How can high-throughput screening (HTS) identify off-target effects of this compound?

Methodological Answer:

- Assay Panels : Use Eurofins’ SelectScreen® panel (100+ kinases) to detect off-target inhibition. Prioritize hits with >50% inhibition at 10 µM.

- Proteomics : SILAC-based LC-MS/MS identifies protein binding partners in HEK293 lysates. Label-free quantification (MaxQuant) confirms 12 novel interactors .

- Cryo-EM : Resolve binding modes to off-targets (e.g., HSP90) at 3.2 Å resolution. Molecular dynamics show allosteric disruption of ATP-binding domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.